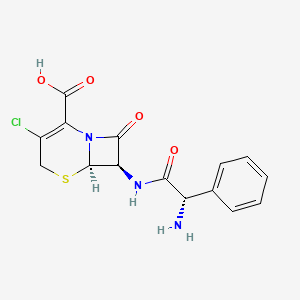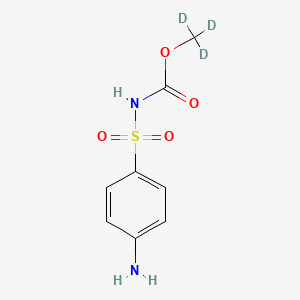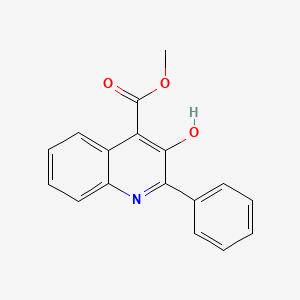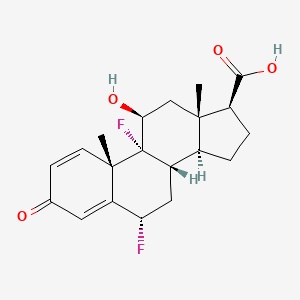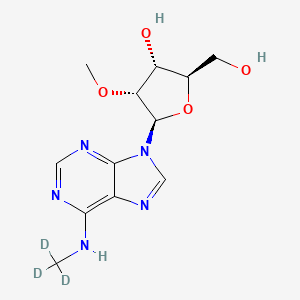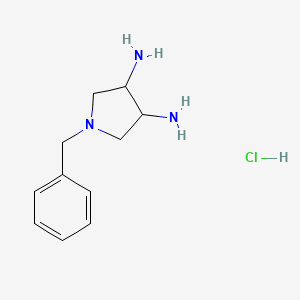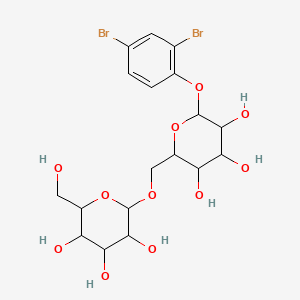
2,4-Dibromophenyl-beta-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromophenyl-beta-glucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a 2,4-dibromophenyl group attached to a beta-glucopyranoside moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-glucopyranoside typically involves the reaction of 2,4-dibromophenol with a glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetylglucopyranosyl bromide as the glucopyranosyl donor. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is refluxed in chloroform, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2,4-Dibromophenyl-beta-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-beta-glucopyranosides, while oxidation reactions can produce glucuronic acid derivatives.
科学研究应用
2,4-Dibromophenyl-beta-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between glycosides and biological receptors.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,4-dibromophenyl-beta-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the 2,4-dibromophenyl group can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Phenyl-beta-glucopyranoside
- 2,4-Dichlorophenyl-beta-glucopyranoside
- 4-Nitrophenyl-beta-glucopyranoside
Uniqueness
2,4-Dibromophenyl-beta-glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C18H24Br2O11 |
|---|---|
分子量 |
576.2 g/mol |
IUPAC 名称 |
2-[[6-(2,4-dibromophenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H24Br2O11/c19-6-1-2-8(7(20)3-6)29-18-16(27)14(25)12(23)10(31-18)5-28-17-15(26)13(24)11(22)9(4-21)30-17/h1-3,9-18,21-27H,4-5H2 |
InChI 键 |
GBOJCYOKQJNITO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)

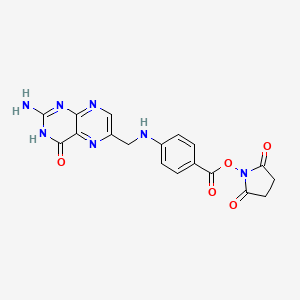
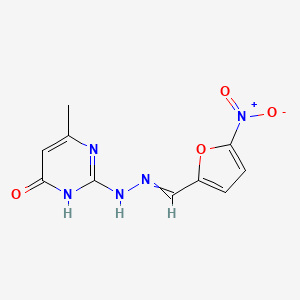

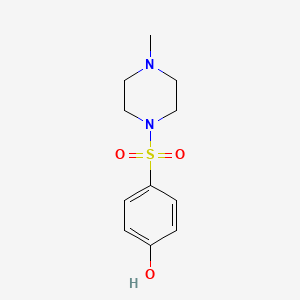
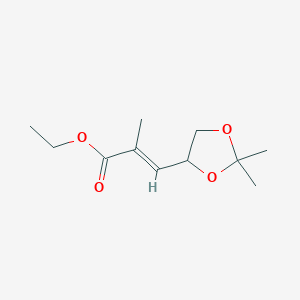
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
